molecular formula C4H3BrClNS B1317853 2-Bromo-4-(chloromethyl)thiazole CAS No. 5198-77-6

2-Bromo-4-(chloromethyl)thiazole

Cat. No. B1317853
CAS RN: 5198-77-6
M. Wt: 212.5 g/mol
InChI Key: LAHYQHMKJIRRPK-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)thiazole is a chemical compound with the molecular formula C4H3BrClNS . It has a molecular weight of 212.50 g/mol . The IUPAC name for this compound is 2-bromo-4-(chloromethyl)-1,3-thiazole .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(chloromethyl)thiazole includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string representation of the molecule is InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 .


Physical And Chemical Properties Analysis

2-Bromo-4-(chloromethyl)thiazole has a molecular weight of 212.50 g/mol, and its exact mass and monoisotopic mass are both 210.88581 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 82.4 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

The compound is used in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using 2-Bromo-4-(chloromethyl)thiazole, exhibit high antioxidant activity .

Antimicrobial Activity

These compounds also show antimicrobial properties, making them useful in the development of new antimicrobial drugs .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified to have herbicidal activity , which can be beneficial in agricultural applications.

Anti-inflammatory Activity

These compounds have been found to exhibit anti-inflammatory activity , which can be useful in the treatment of various inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines also show antifungal properties , making them potential candidates for the development of new antifungal drugs.

Antitumor Activity

These compounds have been reported to have antitumor activities , which can be beneficial in cancer research and treatment.

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists , which can be useful in the treatment of allergies and other conditions related to the histamine H3 receptor.

Future Directions

Thiazole derivatives, including 2-Bromo-4-(chloromethyl)thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, with the aim of finding effective therapeutic agents for various pathological conditions .

properties

IUPAC Name

2-bromo-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHYQHMKJIRRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586053
Record name 2-Bromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(chloromethyl)thiazole

CAS RN

5198-77-6
Record name 2-Bromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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